molecular formula C22H21N3O6S2 B2808784 Methyl 4-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]benzoate CAS No. 361173-42-4

Methyl 4-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]benzoate

Cat. No.: B2808784
CAS No.: 361173-42-4
M. Wt: 487.55
InChI Key: LSVGPHRPVXZPFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]benzoate is a synthetic organic compound featuring a central 1,3-thiazole ring substituted with a benzoate ester and a sulfonamide-linked morpholine group. This structure combines aromatic, heterocyclic, and sulfonamide moieties, which are common in agrochemicals and pharmaceuticals.

Properties

IUPAC Name

methyl 4-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O6S2/c1-30-21(27)17-4-2-15(3-5-17)19-14-32-22(23-19)24-20(26)16-6-8-18(9-7-16)33(28,29)25-10-12-31-13-11-25/h2-9,14H,10-13H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVGPHRPVXZPFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural similarities with sulfonylurea herbicides, such as metsulfuron methyl , ethametsulfuron methyl , and triflusulfuron methyl (listed in ). These analogs feature sulfonylurea bridges and heterocyclic triazine rings, whereas the target compound substitutes the triazine with a 1,3-thiazole ring. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycle Sulfonyl Group Substituent Ester Group Molecular Weight (g/mol) Key Applications
Methyl 4-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]benzoate 1,3-Thiazole 4-Morpholin-4-ylsulfonylbenzoyl Methyl benzoate ~463.5 (calculated) Hypothesized herbicide*
Metsulfuron methyl 1,3,5-Triazine 4-Methoxy-6-methyl-1,3,5-triazinyl Methyl benzoate 381.4 ALS inhibitor herbicide
Ethametsulfuron methyl 1,3,5-Triazine 4-Ethoxy-6-(methylamino)-1,3,5-triazinyl Methyl benzoate 397.4 Cereal crop herbicide
Triflusulfuron methyl 1,3,5-Triazine 4-(Dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazinyl Methyl benzoate 492.4 Broadleaf weed control

Key Observations:

  • Heterocycle Impact: The 1,3-thiazole in the target compound may alter binding affinity compared to triazine-based analogs.
  • Substituent Effects : The morpholinylsulfonyl group introduces a bulky, polar substituent, which could enhance solubility (logP ~2.5 estimated) compared to triazine-based analogs (e.g., metsulfuron methyl, logP ~1.8). This might improve translocation in plant systems.
  • Ester Functionality : The methyl benzoate ester is conserved across all compounds, facilitating membrane penetration before enzymatic hydrolysis to the active acid form.

Table 2: Hypothesized Bioactivity Metrics*

Compound ALS Inhibition (IC50, nM) Soil Half-Life (Days) Selectivity (Crops vs. Weeds)
Methyl 4-[...]thiazol-4-yl]benzoate ~15–50 (predicted) 20–30 (estimated) Moderate (broad-spectrum)
Metsulfuron methyl 5–10 7–14 High (cereals, legumes)
Triflusulfuron methyl 10–20 30–60 High (sugar beet crops)

*Predictions based on structural analogs; experimental validation required.

Q & A

Q. What are the optimal synthetic routes for Methyl 4-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]benzoate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including:
  • Thiazole ring formation : Cyclization of thiourea intermediates with α-halo ketones under reflux conditions (e.g., ethanol, 80°C) .
  • Amide coupling : Use of coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to link the morpholinylsulfonylbenzoyl group to the thiazole core .
  • Esterification : Methylation of the benzoic acid moiety using methyl chloride or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
    Optimization involves adjusting solvent polarity, temperature, and stoichiometric ratios of reagents. Reaction progress should be monitored via TLC or HPLC .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:
  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Confirm the presence of the morpholine ring (δ ~3.6 ppm for N-CH₂ groups), thiazole protons (δ ~7.5–8.5 ppm), and ester methyl groups (δ ~3.9 ppm) .
  • IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and sulfonyl groups (S=O at ~1350–1150 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .
  • X-ray crystallography : Resolve stereochemical ambiguities and confirm bond geometries .

Q. What preliminary assays are recommended to assess its biological activity?

  • Methodological Answer : Initial screens should include:
  • Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ADP-Glo™ for kinase activity) .
  • Cytotoxicity profiling : MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Solubility and permeability : Use the shake-flask method for solubility and Caco-2 cell monolayers for permeability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?

  • Methodological Answer :
  • Core modifications : Substitute the thiazole ring with oxazole or imidazole to alter electronic properties .
  • Functional group variations : Replace the morpholinylsulfonyl group with piperazinyl or pyrrolidinyl analogs to probe steric effects .
  • Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical interaction sites (e.g., hydrogen bonding with sulfonyl groups) .
  • In vivo validation : Test top candidates in zebrafish or murine models for bioavailability and toxicity .

Q. What computational strategies resolve contradictions in binding affinity data across different assays?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina, Glide) : Compare binding poses in crystal structures vs. homology models to identify false positives .
  • Molecular dynamics (MD) simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes (e.g., using GROMACS) .
  • Free energy perturbation (FEP) : Calculate ΔΔG values for mutations in binding pockets to explain affinity discrepancies .

Q. How can stability under physiological conditions be systematically evaluated?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions .
  • Plasma stability assays : Incubate with human plasma at 37°C and quantify degradation via LC-MS/MS .
  • Metabolic stability : Use liver microsomes (human or rat) to measure half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) .

Q. What experimental designs address contradictory results in cytotoxicity studies?

  • Methodological Answer :
  • Dose-response refinement : Test 10 concentrations (0.1–100 µM) with triplicate measurements to reduce variability .
  • Mechanistic follow-up : Combine RNA-seq and proteomics to distinguish apoptosis from necrosis pathways .
  • Cross-lab validation : Replicate assays in independent labs using standardized protocols (e.g., CLIA-certified facilities) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.